Cas no 2229186-14-3 (tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate)

tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate
- 2229186-14-3
- tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate
- EN300-1902154
-
- インチ: 1S/C15H26N4O3S/c1-15(2,3)22-14(20)18-9-11(16)8-12-10-17-13(23-12)19-4-6-21-7-5-19/h10-11H,4-9,16H2,1-3H3,(H,18,20)
- InChIKey: IEBXGLPWQWVAJY-UHFFFAOYSA-N
- ほほえんだ: S1C(=CN=C1N1CCOCC1)CC(CNC(=O)OC(C)(C)C)N
計算された属性
- せいみつぶんしりょう: 342.17256188g/mol
- どういたいしつりょう: 342.17256188g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902154-0.1g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 0.1g |
$1447.0 | 2023-09-18 | ||
Enamine | EN300-1902154-5.0g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 5g |
$4764.0 | 2023-06-01 | ||
Enamine | EN300-1902154-0.25g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 0.25g |
$1513.0 | 2023-09-18 | ||
Enamine | EN300-1902154-0.5g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 0.5g |
$1577.0 | 2023-09-18 | ||
Enamine | EN300-1902154-1g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 1g |
$1643.0 | 2023-09-18 | ||
Enamine | EN300-1902154-5g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 5g |
$4764.0 | 2023-09-18 | ||
Enamine | EN300-1902154-10g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 10g |
$7065.0 | 2023-09-18 | ||
Enamine | EN300-1902154-0.05g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 0.05g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1902154-2.5g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 2.5g |
$3220.0 | 2023-09-18 | ||
Enamine | EN300-1902154-1.0g |
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate |
2229186-14-3 | 1g |
$1643.0 | 2023-06-01 |
tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamate 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
tert-butyl N-{2-amino-3-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropyl}carbamateに関する追加情報
tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate (CAS No. 2229186-14-3)
The compound tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate (CAS No. 2229186-14-3) is a complex organic molecule with significant potential in the field of medicinal chemistry and bioactive compounds. Its structure incorporates several functional groups that contribute to its unique properties and reactivity. The molecule is characterized by a tert-butyl carbamate group, an aminoalkyl chain, and a morpholinyl-substituted thiazole ring system. These structural features make it a promising candidate for various applications in drug discovery and development.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiazole ring, followed by substitution reactions to introduce the morpholine group and the aminoalkyl chain. The final step involves the coupling of the amino group with the tert-butyl carbamate moiety. This synthesis pathway is highly efficient and has been optimized to ensure high yields and purity of the final product. Recent advancements in catalytic methods and green chemistry have further enhanced the sustainability of this synthesis process.
The molecular structure of CAS No. 2229186-14-3 is particularly interesting due to its combination of a rigid thiazole ring and flexible aminoalkyl chain. The thiazole ring, substituted with a morpholine group, provides a platform for potential interactions with biological targets such as enzymes or receptors. The aminoalkyl chain introduces flexibility, allowing for conformational changes that may enhance binding affinity or bioavailability. These features make the compound a valuable tool in exploring new therapeutic strategies.
Recent studies have highlighted the potential of this compound in the development of anti-inflammatory agents and neuroprotective drugs. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, preliminary in vivo studies suggest that it may exhibit neuroprotective effects by reducing oxidative stress and modulating neurotransmitter systems.
The incorporation of a morpholine group into the molecule adds another layer of complexity and functionality. Morpholine is known for its ability to form hydrogen bonds, which can enhance solubility and stability in biological systems. Furthermore, the presence of nitrogen atoms in both the morpholine ring and the aminoalkyl chain introduces opportunities for metal coordination or electrostatic interactions with biomolecules.
In terms of pharmacokinetics, CAS No. 2229186-14-3 exhibits favorable properties that make it suitable for systemic administration. Studies have shown moderate absorption rates following oral administration, with reasonable bioavailability. The molecule's lipophilicity is balanced by its polar groups, which aids in its distribution across biological membranes while maintaining solubility in aqueous media.
The latest research on this compound has focused on its potential as a lead compound for drug design targeting chronic inflammatory diseases such as arthritis and neurodegenerative disorders like Alzheimer's disease. Collaborative efforts between academic institutions and pharmaceutical companies have led to promising results in preclinical models, paving the way for further clinical investigations.
In conclusion, tert-butyl N-{2-amino-3-[2-(morpholin-4-yl)-1,3-thiazol-5-yl]propyl}carbamate (CAS No. 2229186-14-3) represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structural features, combined with its promising biological activity, position it as a valuable asset in developing novel therapeutic agents for various disease states.
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